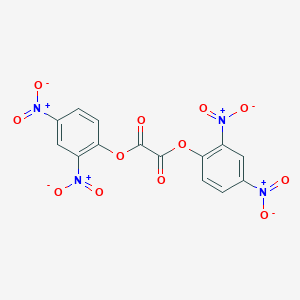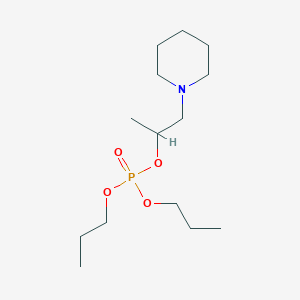![molecular formula C11H8N4 B091641 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 18107-02-3](/img/structure/B91641.png)
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole, also known as PBI, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes, such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In materials science, this compound-based materials have been shown to have high thermal stability and fluorescence, which makes them useful for applications such as sensors and imaging agents. In optoelectronics, this compound has been shown to have high luminescence efficiency and good stability, which makes it a promising candidate for use in OLEDs.
Advantages and Limitations for Lab Experiments
One advantage of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole is its versatility, as it can be used in a range of applications in different fields. Another advantage is its high thermal stability and fluorescence, which make it useful for applications that require these properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some applications.
Future Directions
There are several future directions for research on 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. In materials science, there is potential for the development of new this compound-based materials with unique properties for use in applications such as sensors and imaging agents. In optoelectronics, further studies are needed to optimize the performance of this compound-based materials in OLEDs and other devices. Overall, this compound is a promising compound that has the potential to be used in a range of applications in various fields.
Synthesis Methods
The synthesis of 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole involves the reaction of 2-aminopyrimidine with o-phenylenediamine in the presence of a catalyst. The resulting product is a yellow crystalline solid that has a high melting point and is sparingly soluble in water.
Scientific Research Applications
2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are overexpressed in cancer cells. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and fluorescence. In optoelectronics, this compound has been studied for its potential use as a light-emitting material in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
2-pyrimidin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-9-8(4-1)14-11(15-9)10-12-6-3-7-13-10/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRQYJHRXQWTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609875 |
Source


|
| Record name | 2-(Pyrimidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18107-02-3 |
Source


|
| Record name | 2-(Pyrimidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)












